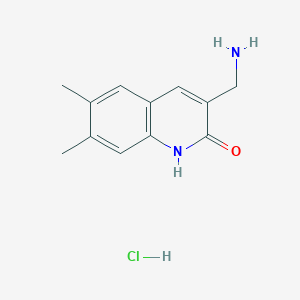

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride” is a quinoline derivative with an aminomethyl group at the 3-position and two methyl groups at the 6 and 7 positions. Quinoline derivatives are a class of compounds that have been widely studied for their diverse biological activities .

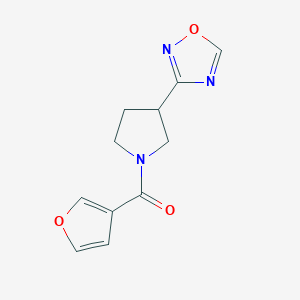

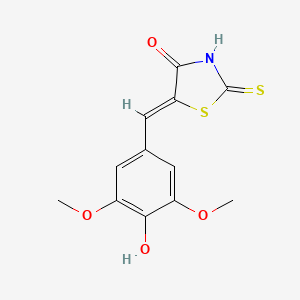

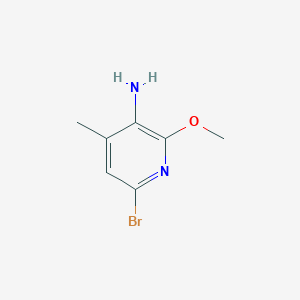

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring. The aminomethyl group would be attached to the 3-position of the quinoline, and the methyl groups would be attached to the 6 and 7 positions .Chemical Reactions Analysis

As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions, alkylation, and acylation . The presence of the quinoline ring might also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline ring might contribute to its aromaticity and stability, while the aminomethyl group might influence its basicity and solubility .Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, also known as Ganfeborole (GSK 3036656), is the leucyl-tRNA synthetase (LeuRS) of Mycobacterium tuberculosis . LeuRS is an essential enzyme for protein synthesis, responsible for charging tRNA^Leu with leucine .

Mode of Action

Ganfeborole interacts with LeuRS by applying the oxaborole tRNA trapping (OBORT) mechanism . This interaction leads to the inhibition of protein synthesis, which is crucial for the survival and replication of Mycobacterium tuberculosis .

Biochemical Pathways

The action of Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting LeuRS, it disrupts the charging of tRNA^Leu with leucine, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired cell growth and replication, ultimately leading to the death of the bacterium .

Pharmacokinetics

As a drug candidate for tuberculosis treatment, it is expected to have good bioavailability and distribution to reach the mycobacterium tuberculosis in the human body .

Result of Action

The molecular effect of Ganfeborole’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its inability to grow and replicate . On a cellular level, this results in the death of the bacterium, thereby helping to control and potentially eliminate the tuberculosis infection .

Advantages and Limitations for Lab Experiments

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has several advantages and limitations for lab experiments. One advantage of this compound is that it is a relatively inexpensive compound, which makes it ideal for use in experiments. Another advantage is that it is relatively stable, and can be stored for long periods of time. A limitation of this compound is that it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a variety of potential future directions for 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride. One potential future direction is the development of new pharmaceuticals and drugs that utilize this compound as a starting material. Another potential future direction is the investigation of the mechanism of action of this compound, and the development of new methods to study its biochemical and physiological effects. Additionally, this compound can be used to study the effects of various compounds on cell growth and differentiation, and to develop new methods to treat cancer and other diseases. Finally, this compound could be used to develop new methods of drug delivery, and to develop new methods of drug targeting.

Synthesis Methods

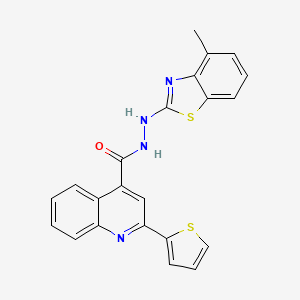

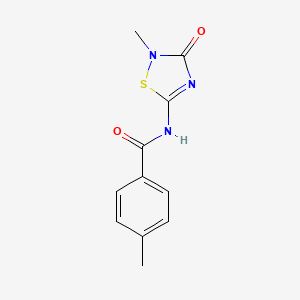

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride can be synthesized using a variety of methods, including the Mannich reaction, the Knoevenagel condensation, and the Suzuki-Miyaura coupling. The Mannich reaction involves the condensation of an aldehyde, an amine, and a carboxylic acid in the presence of a base, such as sodium hydroxide. The Knoevenagel condensation involves the condensation of an aldehyde and a nitrile in the presence of a base, such as potassium carbonate. The Suzuki-Miyaura coupling involves the coupling of a halogenated aromatic compound with a nucleophile, such as an amine.

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, this compound has been used to synthesize a variety of pharmaceuticals, such as antibiotics, anti-cancer drugs, and antiviral agents. In drug discovery, this compound has been used to investigate the mechanism of action of various drugs. In biochemistry, this compound has been used to study the biochemical and physiological effects of certain compounds.

Safety and Hazards

properties

IUPAC Name |

3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZBIJXLYFCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)

![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)